molecular formula C8H12N2O B1463686 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine CAS No. 1017781-98-4

2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Cat. No.: B1463686
CAS No.: 1017781-98-4
M. Wt: 152.19 g/mol
InChI Key: UVUINWPRZKSAHB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C8H12N2O. It is characterized by a fused ring system consisting of an oxazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpyridine with an appropriate oxazoline derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-purity starting materials and stringent quality control measures ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazolo[4,5-c]pyridines and their derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes .

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-2,5-dimethyl-oxazolo[4,5-c]pyridine
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine

Comparison: Compared to these similar compounds, 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,5-dimethyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-9-7-5-10(2)4-3-8(7)11-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUINWPRZKSAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
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2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
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2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Reactant of Route 5
2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Reactant of Route 6
2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

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